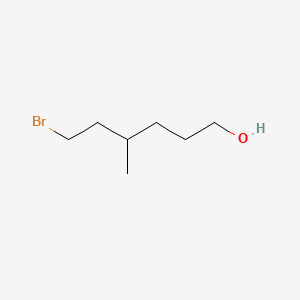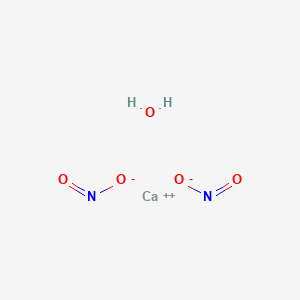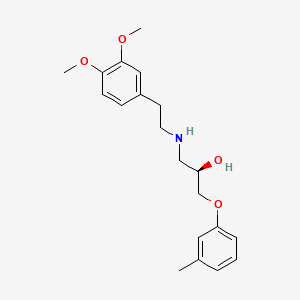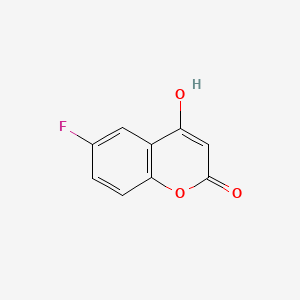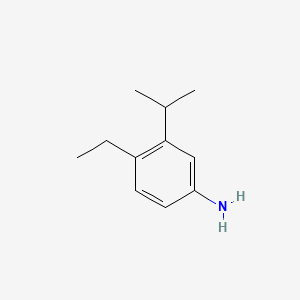
4-Ethyl-3-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-isopropylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, characterized by the presence of an ethyl group at the fourth position and an isopropyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-isopropylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature to prevent over-alkylation and ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Ethyl-3-isopropylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-isopropylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
4-Ethylaniline: Similar structure but lacks the isopropyl group.
3-Isopropylaniline: Similar structure but lacks the ethyl group.
N-Ethyl-N-isopropylaniline: Contains both ethyl and isopropyl groups but in different positions.
Uniqueness: 4-Ethyl-3-isopropylaniline is unique due to the specific positioning of the ethyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes.
Propiedades
IUPAC Name |
4-ethyl-3-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYHPHOVKGAKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667465 |
Source


|
| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-06-5 |
Source


|
| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Fructose, D-, [3H(G)]](/img/structure/B592566.png)
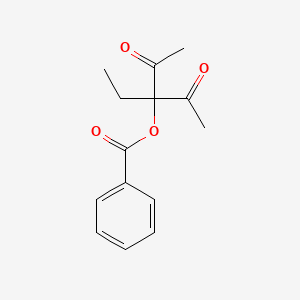
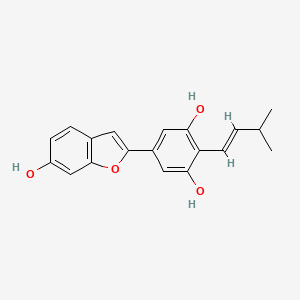
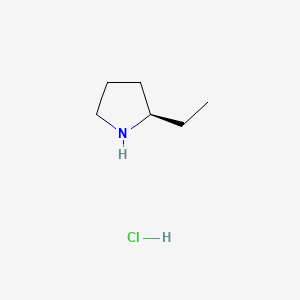
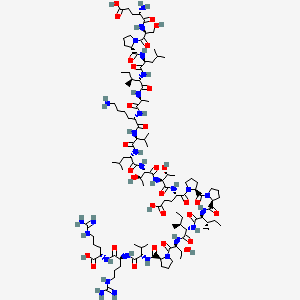

![3-ACETYL-1-[2.5-DISULFOPHENYL]-2-PYRAZDIN-5ONE,DIPOTASSIUM](/img/new.no-structure.jpg)
